molecular formula C25H27ClN6O B2496647 N-(4-氯苯乙基)-3-(4-(哌啶-1-基)-[1,2,4]三唑[4,3-a]喹噁啉-1-基)丙酰胺 CAS No. 1189489-28-8

N-(4-氯苯乙基)-3-(4-(哌啶-1-基)-[1,2,4]三唑[4,3-a]喹噁啉-1-基)丙酰胺

货号 B2496647
CAS 编号: 1189489-28-8
分子量: 462.98
InChI 键: PZTNLCIXYNAAAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals known for their potential in various applications due to unique structural features. These compounds often exhibit significant biological activity, making them of interest in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of similar triazoloquinoxaline derivatives typically involves multi-step reactions, starting from quinoxaline precursors. These processes may include the formation of intermediates such as triazoloquinoxalines through cyclization reactions, followed by functionalization with chlorophenethyl and piperidinyl groups. For instance, the synthesis of related quinoxaline derivatives has been demonstrated through copper-catalyzed tandem reactions, indicating a potential pathway for constructing complex structures like the one (Yan et al., 2012).

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline core. This structure is crucial for the compound's chemical behavior and interaction with biological targets. Crystallographic studies on similar compounds have highlighted the importance of specific structural motifs, such as π-π interactions and cage-type dimers, which could also influence the physical and chemical properties of the compound (de Souza et al., 2015).

科学研究应用

晶体学和结构分析

对相关化合物的研究突显了晶体结构在理解这些分子的相互作用和结合机制中的重要性。例如,对异构的4-[3-(二氯苯基)-六氢[1,3]噁唑并[3,4-a]吡啶-1-基]-2,8-双(三氟甲基)喹啉的研究展示了笼状和π(喹啉)⋯π(喹啉)二聚体基元在它们的晶体排列中的重要性,这对于它们的药理活性可能至关重要(de Souza et al., 2015)

药理应用

一些研究聚焦于与"N-(4-氯苯乙基)-3-(4-(哌啶-1-基)-[1,2,4]三唑并[4,3-a]喹啉-1-基)丙酰胺"同系列化合物的潜在治疗应用,特别是作为腺苷受体拮抗剂和正性肌力药物。例如,4-氨基[1,2,4]三唑并[4,3-a]喹啉由于其强效腺苷受体拮抗作用已显示出作为新型和快速作用的抗抑郁剂的潜力(Sarges et al., 1990)。此外,[1,2,4]三唑并[4,3-a]喹啉的衍生物已被研究其正性肌力活性,显示出在增强心脏收缩力方面可能优于米力农等标准药物(Zhang et al., 2008)

抗菌和抗癌活性

与"N-(4-氯苯乙基)-3-(4-(哌啶-1-基)-[1,2,4]三唑并[4,3-a]喹啉-1-基)丙酰胺"结构相关的化合物已被合成并评估其抗菌和抗癌活性。值得注意的是,新的奎帕嗪和曲唑酮的混合物已被确认为选择性的5-羟色胺摄取抑制剂,具有潜在的抗抑郁特性,并且与传统治疗相比具有最小的毒性效应(Alhaider, 1992)。此外,衍生物已显示出有希望的抗癌活性,突显了这一化学类在肿瘤学研究中的治疗潜力(Reddy et al., 2015)

属性

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O/c26-19-10-8-18(9-11-19)14-15-27-23(33)13-12-22-29-30-25-24(31-16-4-1-5-17-31)28-20-6-2-3-7-21(20)32(22)25/h2-3,6-11H,1,4-5,12-17H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTNLCIXYNAAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。